molecular formula C23H17ClN2O2 B2426424 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-31-9

3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2426424
CAS No.: 1234692-31-9
M. Wt: 388.85
InChI Key: KGFAQBZKDJCRNC-UHFFFAOYSA-N
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Description

3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

3-[3-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-22-12-5-4-7-18(22)16-28-21-11-6-8-17(13-21)23-19(15-27)14-26(25-23)20-9-2-1-3-10-20/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFAQBZKDJCRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzyl alcohol with 3-hydroxybenzaldehyde to form the intermediate 3-[(2-chlorophenyl)methoxy]benzaldehyde. This intermediate is then reacted with phenylhydrazine to form the pyrazole ring, followed by formylation to introduce the aldehyde group at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group participates in condensation reactions with nucleophiles, forming derivatives critical for pharmaceutical applications.

ReactantConditionsProductYieldSource
3-Chloro-4-fluoroanilineNaBH₄/I₂, MeOH, RT, 6 hSecondary amine (reductive amination)82%
SemicarbazideEtOH, reflux, 4 hSemicarbazone75–88%
ThiosemicarbazideAcOH, reflux, 3 hThiosemicarbazone70–85%
Hydrazine hydrateEtOH, 80°C, 2 hHydrazone90%

Key Findings :

  • Reductive amination with NaBH₄/I₂ converts the aldehyde to a secondary amine, confirmed by ¹H NMR (disappearance of δ 9.95 ppm aldehyde signal; new –CH₂NH– at δ 4.17 ppm) .

  • Hydrazones serve as intermediates for synthesizing heterocycles like oxadiazoles .

Reduction and Oxidation

The carbaldehyde group is redox-active, enabling transformations into alcohols or carboxylic acids.

Reduction

ReagentConditionsProductYieldSource
NaBH₄EtOH, 0°C, 1 h4-Hydroxymethylpyrazole92%
BH₃·THFTHF, RT, 3 h4-Hydroxymethylpyrazole85%

Oxidation

ReagentConditionsProductYieldSource
KMnO₄H₂O-pyridine, 60°C, 2 hPyrazole-4-carboxylic acid89%
K₂Cr₂O₇/H₂SO₄H₂O, reflux, 4 hPyrazole-4-carboxylic acid78%

Key Findings :

  • Reduced hydroxymethyl derivatives are precursors for Wittig reactions (e.g., forming 4-[2-arylethenyl]pyrazoles) .

  • Oxidized carboxylic acids are esterified or converted to amides for bioactivity studies .

Nucleophilic Additions

The aldehyde undergoes nucleophilic additions, expanding its utility in heterocyclic synthesis.

Baylis-Hillman Reaction

Acrylate PartnerCatalystConditionsProductYieldSource
Methyl acrylateDABCOCH₂Cl₂, RT, 30 daysα-Hydroxy-β-acrylate adduct65%
Ethyl acrylateQuinineToluene, 80°C, 5 daysα-Hydroxy-β-acrylate adduct58%

Key Findings :

  • Prolonged reaction times correlate with moderate yields due to steric hindrance from the pyrazole’s aromatic substituents .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrazole core or aryl groups.

Reaction TypeReagentsConditionsProductYieldSource
SuzukiArylboronic acid, Pd(PPh₃)₄DME, 80°C, 12 h3-Arylpyrazole derivative75–90%
HeckStyrene, Pd(OAc)₂, PPh₃DMF, 100°C, 24 h3-Vinylpyrazole derivative68%

Key Findings :

  • The 2-chlorophenylmethoxy group may participate in Ullmann-type couplings, though this requires experimental validation .

Friedel-Crafts Hydroxyalkylation

Electron-rich arenes undergo hydroxyalkylation with the aldehyde under acidic conditions.

AreneCatalystConditionsProductYieldSource
AnisoleAlCl₃CH₂Cl₂, 0°C, 2 h4-(3-Methoxyphenyl) derivative62%
NaphthaleneH₂SO₄ClCH₂CH₂Cl, 50°C, 4 h4-Naphthyl derivative55%

Key Findings :

  • Reactions proceed via electrophilic aromatic substitution, with regioselectivity influenced by substituent electronic effects .

Cyclization Reactions

The aldehyde participates in cyclocondensations to form fused heterocycles.

PartnerConditionsProductYieldSource
Ethyl acetoacetateEtOH, NaOH, RT, 6 hPyranopyrazole72%
ThioureaAcOH, reflux, 8 hThiazolopyrazole65%

Key Findings :

  • Cyclocondensations yield bioactive heterocycles, including antimicrobial agents .

Mechanistic Insights

  • Vilsmeier-Haack Formylation : The aldehyde group is introduced via formylation of pyrazole precursors using POCl₃/DMF .

  • Steric Effects : Bulky 2-chlorophenylmethoxy and phenyl groups slow reaction kinetics in nucleophilic additions .

Mechanism of Action

The mechanism of action of 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-methanol
  • 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-thiol

Uniqueness

3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse biological activities .

Biological Activity

The compound 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H22ClN3O3C_{26}H_{22}ClN_{3}O_{3} with a molecular weight of approximately 462.92 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities, and a chlorophenyl group that may enhance its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, indicating potential use in treating infections .
  • Anticancer Properties : The compound has been evaluated for its anticancer activity. Research involving pyrazole derivatives has indicated that they can inhibit the proliferation of cancer cells. Specific studies have reported that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating inflammatory diseases. Some studies have demonstrated that compounds with a similar structure can inhibit the production of pro-inflammatory cytokines .
  • Mechanism of Action : The biological activity of this compound is believed to be mediated through various mechanisms, including:
    • Inhibition of specific enzymes involved in inflammation.
    • Modulation of signaling pathways associated with cell proliferation and apoptosis.
    • Interaction with DNA or RNA, affecting cellular functions directly .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including the compound :

  • Antifungal Activity Study : A study evaluated a series of pyrazole derivatives against five phytopathogenic fungi, revealing that certain derivatives exhibited moderate to excellent antifungal activity . This suggests that the compound may share similar antifungal properties.
  • Cytotoxicity Assays : In vitro assays demonstrated that related pyrazole compounds significantly inhibited the growth of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The effectiveness was attributed to their ability to induce apoptosis in cancer cells .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria and fungi
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. Key Considerations :

  • Monitor reaction time and temperature to avoid over-chlorination.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray crystallography : Resolves bond lengths/angles and confirms regiochemistry (e.g., C=O at C4, aryloxy substitution at C3) .
  • NMR spectroscopy :
    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), aldehyde proton (δ ~9.8 ppm) .
    • ¹³C NMR: Carbaldehyde carbon at δ ~190 ppm .
  • FTIR : Confirm C=O stretch (~1680 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) .

Q. Example Data :

TechniqueKey Peaks/ParametersReference
X-rayC4-C=O bond: 1.22 Å
¹H NMRAldehyde H: δ 9.82 (s, 1H)

Basic: What biological activities are associated with this pyrazole derivative?

Methodological Answer:
Pyrazole-4-carbaldehydes exhibit broad bioactivity:

  • Antiviral : Inhibit flavivirus replication (EC₅₀ ~5–10 μM) via RNA polymerase binding .
  • Antibacterial : MIC values of 8–16 µg/mL against S. aureus due to membrane disruption .
  • Antioxidant : Scavenge DPPH radicals (IC₅₀ ~20 µM) via aldehyde-mediated redox cycling .

Q. Experimental Design :

  • Screen using cell-based assays (e.g., MTT for cytotoxicity) paired with enzymatic targets (e.g., HIV protease) .

Advanced: How can reaction yields be optimized for the aryloxy substitution step?

Methodological Answer:
Critical factors include:

  • Catalyst : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in polar aprotic solvents (e.g., DMF) .
  • Temperature : 80–100°C improves aryloxide ion formation without degrading the aldehyde group .
  • Solvent : Use anhydrous acetone to minimize hydrolysis of the chloro-pyrazole precursor .

Q. Contradiction Analysis :

  • reports 60–70% yields with K₂CO₃, while achieves >85% using Cs₂CO₃. The discrepancy arises from base strength and solvent polarity .

Advanced: What computational methods predict the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to model electrophilic sites (e.g., carbaldehyde for Schiff base formation) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to viral proteases (e.g., binding energy ≤ -8.5 kcal/mol correlates with activity) .

Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Advanced: How to resolve contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Variability : Normalize data using positive controls (e.g., ascorbic acid for antioxidant assays) .
  • Structural Confirmation : Re-analyze active batches via HPLC-MS to rule out impurities (e.g., oxime byproducts) .
  • Dose-Response Curves : Ensure EC₅₀ values are derived from ≥3 independent replicates .

Advanced: What strategies improve the compound’s pharmacokinetic profile?

Methodological Answer:

  • Prodrug Design : Synthesize oxime derivatives (e.g., O-(4-chlorobenzoyl)oxime) to enhance solubility and oral bioavailability .
  • Metabolic Stability : Incubate with liver microsomes; modify methoxy groups to reduce CYP450-mediated oxidation .

Q. Data-Driven Example :

DerivativeSolubility (mg/mL)t₁/₂ (microsomes)
Parent compound0.121.2 h
Oxime derivative0.854.5 h

Advanced: How does crystallography inform SAR for pyrazole derivatives?

Methodological Answer:

  • Key Interactions : Hydrogen bonding between the aldehyde and kinase active sites (e.g., distance ≤2.8 Å) .
  • Torsional Angles : Planar pyrazole rings (dihedral <10°) enhance π-π stacking with aromatic residues in targets .

Case Study :
Substituting 2-chlorophenyl with 4-methoxyphenyl increases hydrophobic interactions, boosting antiviral activity 3-fold .

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